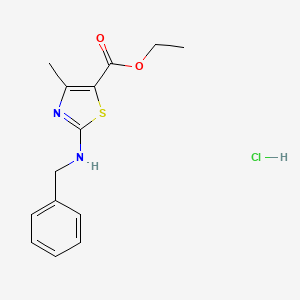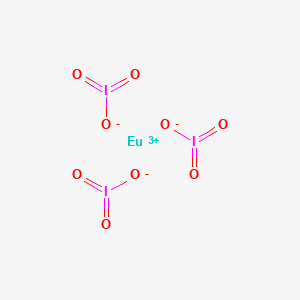
2-Oxo-3-pyrrolidin-2-ylidenepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-pyrrolidin-2-ylidenepropanamide is a compound produced by the bacterium Streptomyces sp. It is structurally related to pyracrimycin A, which is known for its antibiotic properties. this compound itself is biologically inactive .
Vorbereitungsmethoden
The preparation of 2-Oxo-3-pyrrolidin-2-ylidenepropanamide involves the isolation of Streptomyces sp. NBC 00162. The bacterium is cultured in a medium containing yeast extract, and the compound is extracted using various chromatographic techniques
Analyse Chemischer Reaktionen
2-Oxo-3-pyrrolidin-2-ylidenepropanamide undergoes several types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-pyrrolidin-2-ylidenepropanamide has limited direct applications due to its lack of biological activity. it serves as a valuable reference compound in the study of its more active counterpart, Pyracrimycin A. Research on this compound helps in understanding the biosynthetic pathways and gene clusters involved in the production of these compounds .
Wirkmechanismus
Since 2-Oxo-3-pyrrolidin-2-ylidenepropanamide is biologically inactive, it does not have a well-defined mechanism of action. Its inactive nature makes it a useful control in experiments designed to study the effects of Pyracrimycin A and other related compounds .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-3-pyrrolidin-2-ylidenepropanamide is structurally similar to Pyracrimycin A, which is an antibiotic. Other similar compounds include brabantamide A, which shares a similar biosynthetic gene cluster. The uniqueness of this compound lies in its inactivity, which contrasts with the biological activity of its counterparts .
Eigenschaften
CAS-Nummer |
12688-72-1 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.169 |
IUPAC-Name |
2-oxo-3-pyrrolidin-2-ylidenepropanamide |
InChI |
InChI=1S/C7H10N2O2/c8-7(11)6(10)4-5-2-1-3-9-5/h4,9H,1-3H2,(H2,8,11) |
InChI-Schlüssel |
YISFRZQPIPQCTR-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C(=O)N)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/new.no-structure.jpg)
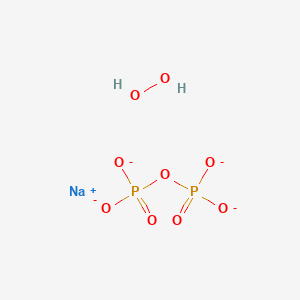
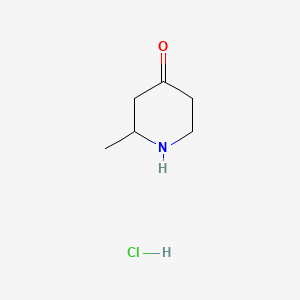
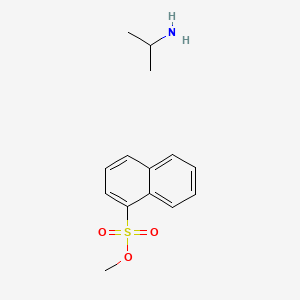

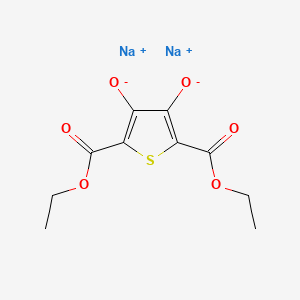
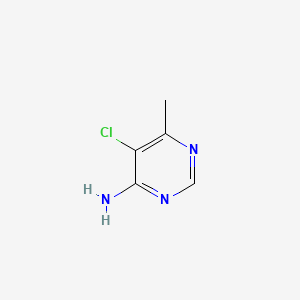
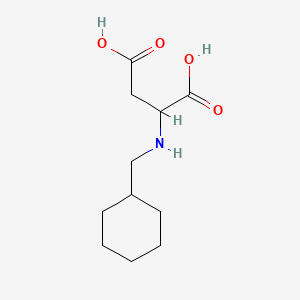
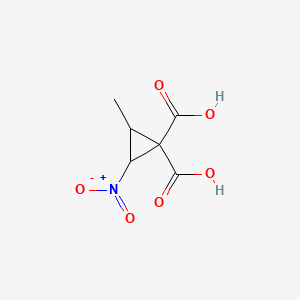
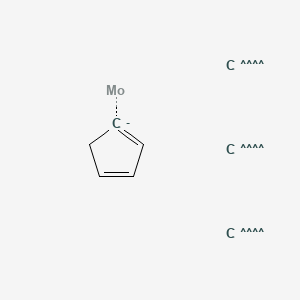
![methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B577095.png)
